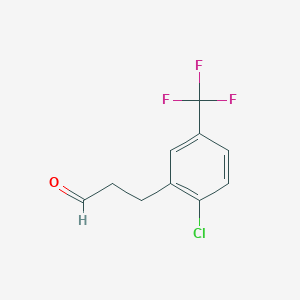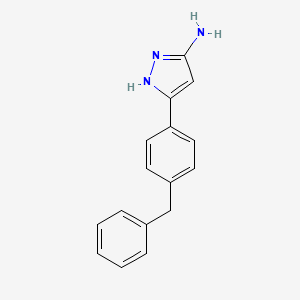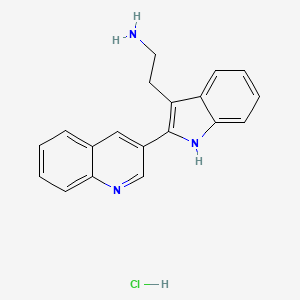
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride typically involves multi-step organic reactions. The starting materials often include quinoline and indole derivatives, which undergo a series of reactions such as alkylation, cyclization, and amination to form the desired product. The reaction conditions may vary depending on the specific synthetic route, but common conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like sodium hydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations in industrial production include the selection of efficient catalysts, the use of high-purity starting materials, and the implementation of rigorous quality control measures to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline and indole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may involve varying temperatures, pressures, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline and indole derivatives with additional functional groups, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of new compounds with different functional groups attached to the quinoline or indole rings.
科学的研究の応用
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and target specific molecular receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, as well as in the production of specialty chemicals.
作用機序
The mechanism of action of 2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride can be compared with other similar compounds, such as:
4-(2-Quinolin-3-yl-1H-indol-3-yl)-butylamine monohydrochloride: This compound has a similar structure but with a butylamine group instead of an ethylamine group. It may exhibit different chemical and biological properties due to the variation in the alkyl chain length.
2-(2-Quinolin-3-yl-1H-indol-3-yl)-methylamine monohydrochloride: This compound has a methylamine group instead of an ethylamine group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of quinoline and indole moieties makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H18ClN3 |
|---|---|
分子量 |
323.8 g/mol |
IUPAC名 |
2-(2-quinolin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H17N3.ClH/c20-10-9-16-15-6-2-4-8-18(15)22-19(16)14-11-13-5-1-3-7-17(13)21-12-14;/h1-8,11-12,22H,9-10,20H2;1H |
InChIキー |
XDGZVKVEGHSHIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(C4=CC=CC=C4N3)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


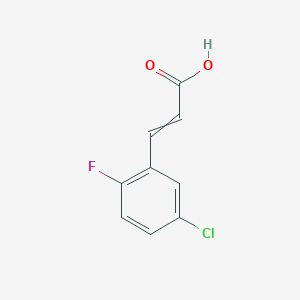
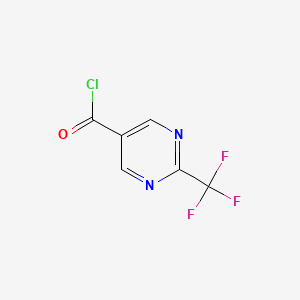

![N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12443638.png)
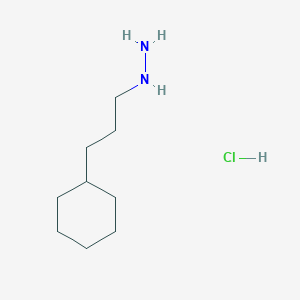
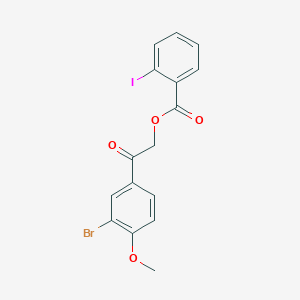
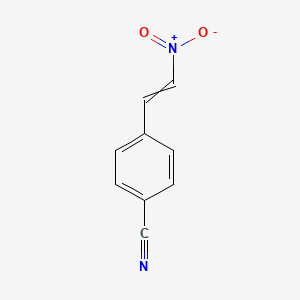
![Ethyl 2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12443670.png)
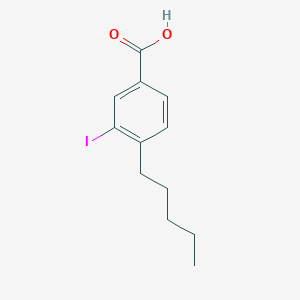
![3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B12443678.png)

